molecular formula C10H14O2 B13741946 Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- CAS No. 32350-52-0

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-

Cat. No.: B13741946
CAS No.: 32350-52-0
M. Wt: 166.22 g/mol
InChI Key: WHVJMEKNSSSAFO-UHFFFAOYSA-N
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Description

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- is a complex organic compound with the molecular formula C10H14O2. This compound is characterized by its unique tricyclic structure, which includes three interconnected rings. The “exo-syn-” designation refers to the specific stereochemistry of the molecule, indicating the relative positions of the substituents on the rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core structure. This is followed by functional group modifications to introduce the hydroxyl and acetate groups. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters is common to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetate group can be reduced to yield the corresponding alcohol.

    Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of tricyclo(3.2.1.02,4)octan-8-one.

    Reduction: Formation of tricyclo(3.2.1.02,4)octan-8-ol.

    Substitution: Formation of tricyclo(3.2.1.02,4)octan-8-amine or other substituted derivatives.

Scientific Research Applications

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of complex organic molecules and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique tricyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tricyclo(3.2.1.02,4)octan-8-ol, acetate, endo-syn-
  • Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-anti-

Properties

CAS No.

32350-52-0

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

8-tricyclo[3.2.1.02,4]octanyl acetate

InChI

InChI=1S/C10H14O2/c1-5(11)12-10-6-2-3-7(10)9-4-8(6)9/h6-10H,2-4H2,1H3

InChI Key

WHVJMEKNSSSAFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2CCC1C3C2C3

Origin of Product

United States

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